molecular formula C10H8BrNO2S B13876466 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde

7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13876466
M. Wt: 286.15 g/mol
InChI Key: TZFVSZPVNLOKFP-UHFFFAOYSA-N
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Description

7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains a thieno[3,2-c]pyridine core structure

Preparation Methods

The synthesis of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor thieno[3,2-c]pyridine compound, followed by the introduction of an ethyl group and the formation of the aldehyde functional group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom and thieno[3,2-c]pyridine core may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds to 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde include other thieno[3,2-c]pyridine derivatives with different substituents. For example:

    7-Bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    7-Chloro-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom. These compounds may exhibit different chemical reactivity and biological activity due to the variations in their substituents, highlighting the uniqueness of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde in terms of its specific properties and applications.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C10H8BrNO2S/c1-2-12-4-8(11)9-7(10(12)14)3-6(5-13)15-9/h3-5H,2H2,1H3

InChI Key

TZFVSZPVNLOKFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C=O)Br

Origin of Product

United States

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